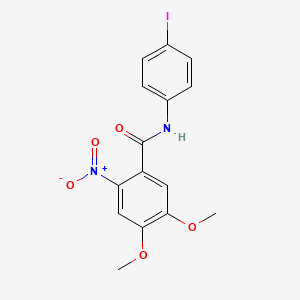![molecular formula C17H16Cl2N2O2 B6080153 N-[4-(butyrylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B6080153.png)
N-[4-(butyrylamino)phenyl]-3,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butyrylamino)phenyl]-3,4-dichlorobenzamide, also known as BDCRB, is a chemical compound that has been widely studied for its potential applications in scientific research. BDCRB is a benzamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
科学的研究の応用
N-[4-(butyrylamino)phenyl]-3,4-dichlorobenzamide has been shown to have a range of applications in scientific research. One of the most significant uses of this compound is as an inhibitor of mitochondrial F1-ATPase, an enzyme that plays a critical role in energy production in cells. This compound has also been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, this compound has been used as a tool to study the role of F1-ATPase in various biological processes, such as cell death and aging.
作用機序
The mechanism of action of N-[4-(butyrylamino)phenyl]-3,4-dichlorobenzamide involves its inhibition of F1-ATPase, which disrupts the production of ATP in cells. This leads to a decrease in cellular energy levels, which can ultimately result in cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. As an inhibitor of F1-ATPase, this compound disrupts cellular energy production and can induce cell death. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One of the main advantages of N-[4-(butyrylamino)phenyl]-3,4-dichlorobenzamide for lab experiments is its specificity for F1-ATPase, which allows researchers to study the role of this enzyme in various biological processes. Additionally, this compound has been shown to have low toxicity, making it a relatively safe tool for research. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(butyrylamino)phenyl]-3,4-dichlorobenzamide. One area of interest is the development of this compound derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on F1-ATPase and cancer cells. Finally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders, and further research is needed to explore these possibilities.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its specificity for F1-ATPase and its range of biochemical and physiological effects. This compound has potential applications in cancer therapy and the study of various biological processes. While there are limitations to working with this compound, such as its low solubility, the compound's advantages make it a valuable tool for researchers. Future research on this compound will likely focus on the development of new derivatives and the exploration of its potential applications in the treatment of various diseases.
合成法
The synthesis of N-[4-(butyrylamino)phenyl]-3,4-dichlorobenzamide involves the reaction of 3,4-dichlorobenzoic acid with butyryl chloride to form 3,4-dichlorobenzoyl butyrate. This intermediate is then reacted with 4-aminobenzamide to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and various methods have been developed for large-scale production.
特性
IUPAC Name |
N-[4-(butanoylamino)phenyl]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-2-3-16(22)20-12-5-7-13(8-6-12)21-17(23)11-4-9-14(18)15(19)10-11/h4-10H,2-3H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIGPPMLOQWKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid](/img/structure/B6080076.png)
![2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6080079.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6080083.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6080090.png)


![N-[1-(4-methoxyphenyl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6080114.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6080116.png)
![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide](/img/structure/B6080118.png)
![2-isopropyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6080132.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6080147.png)
![N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B6080155.png)
![4-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6080163.png)